Cas no 2229211-93-0 (tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate)

Tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a methoxymethyl-substituted phenyl ring. This compound is primarily utilized in organic synthesis, particularly in peptide and pharmaceutical research, where the Boc group serves as a temporary protecting agent for amines, enabling selective reactivity in multi-step reactions. The methoxymethyl moiety enhances solubility and stability, facilitating handling under various conditions. Its structural design allows for controlled deprotection under mild acidic conditions, making it valuable in complex molecular constructions. The compound’s high purity and well-defined reactivity profile ensure reproducibility in synthetic applications.
tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate structure
2229211-93-0 structure
商品名:tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate
CAS番号:2229211-93-0
MF:C16H23NO4
メガワット:293.35812497139
CID:6093722
PubChem ID:165620145

tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate
    • 2229211-93-0
    • EN300-1884999
    • tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
    • インチ: 1S/C16H23NO4/c1-16(2,3)21-15(19)17(4)14(10-18)13-8-6-7-12(9-13)11-20-5/h6-10,14H,11H2,1-5H3
    • InChIKey: AOIIEZWUYICFEU-UHFFFAOYSA-N
    • ほほえんだ: O(C(N(C)C(C=O)C1C=CC=C(COC)C=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 293.16270821g/mol
  • どういたいしつりょう: 293.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 55.8Ų

tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1884999-0.05g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
0.05g
$1344.0 2023-09-18
Enamine
EN300-1884999-2.5g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
2.5g
$3136.0 2023-09-18
Enamine
EN300-1884999-0.1g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
0.1g
$1408.0 2023-09-18
Enamine
EN300-1884999-1.0g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
1g
$1599.0 2023-06-03
Enamine
EN300-1884999-1g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
1g
$1599.0 2023-09-18
Enamine
EN300-1884999-5g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
5g
$4641.0 2023-09-18
Enamine
EN300-1884999-10g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
10g
$6882.0 2023-09-18
Enamine
EN300-1884999-0.25g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
0.25g
$1472.0 2023-09-18
Enamine
EN300-1884999-0.5g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
0.5g
$1536.0 2023-09-18
Enamine
EN300-1884999-5.0g
tert-butyl N-{1-[3-(methoxymethyl)phenyl]-2-oxoethyl}-N-methylcarbamate
2229211-93-0
5g
$4641.0 2023-06-03

tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate 関連文献

tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamateに関する追加情報

Introduction to Tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate (CAS No. 2229211-93-0)

Tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2229211-93-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The structural features of this carbamate derivative, particularly its tert-butyl protecting group and the presence of a 1-3-(methoxymethyl)phenyl moiety, contribute to its unique chemical properties and potential applications in drug development.

The tert-butyl group, a well-known alkyl protecting group in organic synthesis, is frequently employed to shield reactive sites during multi-step synthetic pathways. Its stability under a range of reaction conditions makes it an ideal choice for protecting functional groups such as amines or hydroxyls, which might otherwise undergo undesired side reactions. In the context of Tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate, the tert-butyl moiety is likely positioned to safeguard the carbamate nitrogen or other susceptible functional groups within the molecule, facilitating selective transformations.

The aromatic ring in this compound is substituted with a 1-3-(methoxymethyl)phenyl group, which introduces both electron-donating and steric effects into the molecule. This substitution pattern can influence the electronic properties of the aromatic system, making it more susceptible to electrophilic aromatic substitution reactions or metal coordination interactions. Such structural features are often exploited in medicinal chemistry to modulate binding affinity and selectivity when designing small-molecule inhibitors or activators for biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of complex molecules like Tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate with greater accuracy. These tools allow for the exploration of potential interactions between this compound and biological targets, such as enzymes or receptors, by simulating binding affinities and identifying key pharmacophoric elements. The integration of experimental data with computational predictions has become indispensable in modern drug discovery, streamlining the process from hit identification to lead optimization.

In the realm of pharmaceutical research, carbamates have been extensively studied for their role as bioisosteres—molecules that retain similar biological activity but differ in structural features. The tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate structure exemplifies how subtle modifications can lead to significant changes in pharmacological properties. For instance, replacing a hydrogen atom with a bulky group like tert-butyl can alter solubility, metabolic stability, and binding kinetics, all of which are critical factors in drug design.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, condensation processes, and protection-deprotection strategies. The presence of a 1-3-(methoxymethyl)phenyl group necessitates careful handling due to its potential reactivity with strong acids or bases. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or asymmetric hydrogenation, may be employed to introduce specific stereocenters or functional groups with high precision.

Current research trends indicate that carbamates continue to be a valuable class of compounds in drug discovery. For example, recent studies have highlighted their utility in developing kinase inhibitors, protease inhibitors, and even antiviral agents. The structural motifs present in Tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate align well with these trends, suggesting potential applications in designing novel therapeutic agents targeting various diseases.

The role of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) cannot be overstated in characterizing compounds like this one. These methods provide detailed insights into molecular structure, purity, and impurity profiles, ensuring that synthesized materials meet stringent quality standards before advancing to biological testing. Collaborative efforts between synthetic chemists and analytical scientists are essential for achieving reliable results across different stages of drug development.

As interest in sustainable chemistry grows within the pharmaceutical industry,Tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate exemplifies how traditional synthetic approaches can be refined through green chemistry principles. This includes minimizing waste generation by optimizing reaction conditions or employing catalytic systems that enhance efficiency while reducing environmental impact. Such innovations not only improve cost-effectiveness but also align with global efforts toward sustainable practices.

In conclusion,Tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate (CAS No. 2229211-93-0) represents a fascinating subject of study within pharmaceutical chemistry due to its structural complexity and potential applications. The interplay between its chemical features—the protective nature of the tert-butyl group,the influence of the 1-3-(methoxymethyl)phenyl moiety—and its interaction with biological systems continues to drive innovation across multiple disciplines including medicinal chemistry,computational biology,and synthetic organic chemistry.

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